

# Endocrine disrupting effects of Carbaryl

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An In-Depth Technical Guide on the Endocrine Disrupting Effects of **Carbaryl**

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**Carbaryl** (1-naphthyl-N-methylcarbamate), a broad-spectrum carbamate insecticide, has been extensively used in agriculture and residential settings for decades.[1] While its primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase (AChE), a growing body of scientific evidence has classified **Carbaryl** as an endocrine-disrupting chemical (EDC). [2][3] This technical guide provides a comprehensive overview of the endocrine-disrupting properties of **Carbaryl**, focusing on its effects on the male and female reproductive axes, thyroid function, and developmental processes. It synthesizes findings from in vivo and in vitro studies, presents quantitative data in structured tables, details key experimental protocols, and visualizes the implicated signaling pathways and workflows to support advanced research and drug development efforts.

## Primary Mechanism of Action: Acetylcholinesterase Inhibition

**Carbaryl**'s principal insecticidal and toxicological effect in mammals is the inhibition of the acetylcholinesterase (AChE) enzyme.[4][5] By carbamylating the active site of AChE, **Carbaryl** prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5] This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in neurotoxic effects that can range from muscle twitching and cramps to convulsions

and respiratory failure at high doses.[3][6] This AChE inhibition is reversible, differentiating it from the irreversible inhibition caused by organophosphate pesticides.[2]

## Endocrine Disruption: Effects on the Male Reproductive System

Significant research has focused on **Carbaryl**'s detrimental effects on the male reproductive system, demonstrating its ability to interfere with the Hypothalamic-Pituitary-Gonadal (HPG) axis and directly impact testicular function.[1][4]

### Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Studies in animal models, particularly rats, have consistently shown that **Carbaryl** exposure alters the hormonal balance of the HPG axis. Exposure leads to a significant reduction in serum testosterone levels.[4][7] This decline in testosterone is often accompanied by a compensatory increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). [1][4] The elevated LH and FSH levels suggest that **Carbaryl**'s primary effect may be at the testicular level (disrupting steroidogenesis) rather than a direct suppression of the pituitary, which then responds to the low testosterone via a negative feedback loop.[4]

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**Figure 1.** **Carbaryl**'s disruption of the male HPG axis.

## Impaired Spermatogenesis and Testicular Histopathology

**Carbaryl** exposure is linked to a range of testicular toxicities. Direct effects include a reduction in the number of spermatogenic and Leydig cells, which are responsible for sperm production and testosterone synthesis, respectively.[4] This cellular damage contributes to a decreased diameter of seminiferous tubules and overall testes weight.[4][7]

Functionally, these changes manifest as:

- **Reduced Sperm Count and Motility:** Dose-dependent decreases in epididymal sperm count and motility have been observed in rats.[5][8]
- **Increased Sperm Abnormalities:** A higher incidence of abnormal sperm morphology is a common finding following **Carbaryl** exposure.[1][8]

These effects are believed to stem from **Carbaryl**'s ability to inhibit DNA synthesis, reduce RNA levels, and disrupt mitochondrial function, thereby limiting cellular growth and energy production.[4]

## Endocrine Disruption: Effects on the Female Reproductive System

**Carbaryl** also interferes with the female reproductive system by altering hormonal regulation and directly affecting ovarian function.

### Disruption of the Estrous Cycle and Steroidogenesis

In female rats, **Carbaryl** exposure has been shown to disrupt the normal estrous cycle, with treated animals exhibiting fewer cycles compared to controls.[7][9] This is accompanied by alterations in circulating steroid hormones. Studies have reported decreased levels of 17 $\beta$ -estradiol (E2) and changes in progesterone levels following **Carbaryl** administration.[9]

An in vitro study using primary human granulosa-lutein cells (hGLCs) provided mechanistic insight into **Carbaryl**'s anti-steroidogenic effects.[10] The study found that **Carbaryl** inhibits both basal and FSH-induced progesterone production in a dose-dependent manner. This inhibition was linked to a reduction in cyclic adenosine monophosphate (cAMP) generation.[10]

Since the inhibitory effects could be reversed by forskolin (an adenylyl cyclase activator), it suggests **Carbaryl** acts upstream of or at the level of the adenylyl cyclase enzyme in the cAMP signaling pathway, a pivotal pathway for steroidogenesis.[10] The study also implicates obstruction of cholesterol transport into the mitochondria as another potential mechanism.[10]

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**Figure 2.** Proposed mechanism of **Carbaryl**'s inhibition of ovarian progesterone synthesis.

## Effects on the Thyroid Axis

While the effects on reproductive hormones are more extensively documented, evidence suggests **Carbaryl** can also disrupt thyroid function.[6] In a two-year feeding study with rats, effects on the thyroid were observed at the highest dose.[6] Studies on agricultural workers have linked exposure to insecticides, including **Carbaryl**, with altered thyroid hormone concentrations.[11] The mechanisms may involve interference with hormone synthesis, transport, or metabolism.[12][13] However, the direct pathways of **Carbaryl**-induced thyroid disruption require further elucidation.

## Quantitative Data Summary

The following tables summarize quantitative findings from key animal and in vitro studies on the endocrine-disrupting effects of **Carbaryl**.

Table 1: Effects of **Carbaryl** on Male Reproductive Parameters

Species	Dose	Exposure Route & Duration	Parameter	Result	Reference
Male Wistar Rat	10 mg/kg & 30 mg/kg	Intraperitoneal, 35 days	Serum Testosterone	Significant decrease at both doses	[4][7]
Male Wistar Rat	10 mg/kg & 30 mg/kg	Intraperitoneal, 35 days	Serum LH	Significant increase at both doses	[4]
Male Wistar Rat	10 mg/kg & 30 mg/kg	Intraperitoneal, 35 days	Serum FSH	Significant increase at both doses	[4]
Male Wistar Rat	10 mg/kg & 30 mg/kg	Intraperitoneal, 35 days	Testes Weight	Significant reduction	[4][7]
Male Wistar Rat	10 mg/kg & 30 mg/kg	Intraperitoneal, 35 days	Seminiferous Tubule Diameter	Significant reduction	[4][7]
Male Wistar Rat	10 mg/kg & 30 mg/kg	Intraperitoneal, 35 days	Leydig & Spermatogenic Cells	Significant decrease in cell count	[4][7]

| Male Rat | 50 mg/kg & 100 mg/kg | Oral, 60 days | Sperm Motility & Count | Dose-related reductions |[5] |

Table 2: Effects of **Carbaryl** on Female Reproductive Parameters

Model	Dose	Exposure Duration	Parameter	Result	Reference
Female SD Rat	1.028, 5.140, 25.704 mg/kg/day	Oral, 30 days	Number of Estrous Cycles	Significant decrease	[9]
Female SD Rat	25.704 mg/kg/day	Oral, 30 days	Serum 17 $\beta$ -estradiol (E2)	Significant decrease (from 28.76 to 19.93 nmol/L)	[9]
Female SD Rat	1.028 mg/kg/day	Oral, 30 days	Serum Progesterone (P4)	Significant increase (from 0.63 to 1.21 nmol/L)	[9]
Human Granulosa Cells	1, 5, 25, 125 $\mu$ mol/L	In vitro, 24 hours	Basal Progesterone Production	Dose-dependent inhibition	[10]
Human Granulosa Cells	1, 5, 25, 125 $\mu$ mol/L	In vitro, 24 hours	FSH-induced Progesterone	Dose-dependent inhibition	[10]

| Human Granulosa Cells | 1, 5, 25, 125  $\mu$ mol/L | In vitro, 24 hours | cAMP Production | Reduced abundance |[10] |

## Key Experimental Protocols

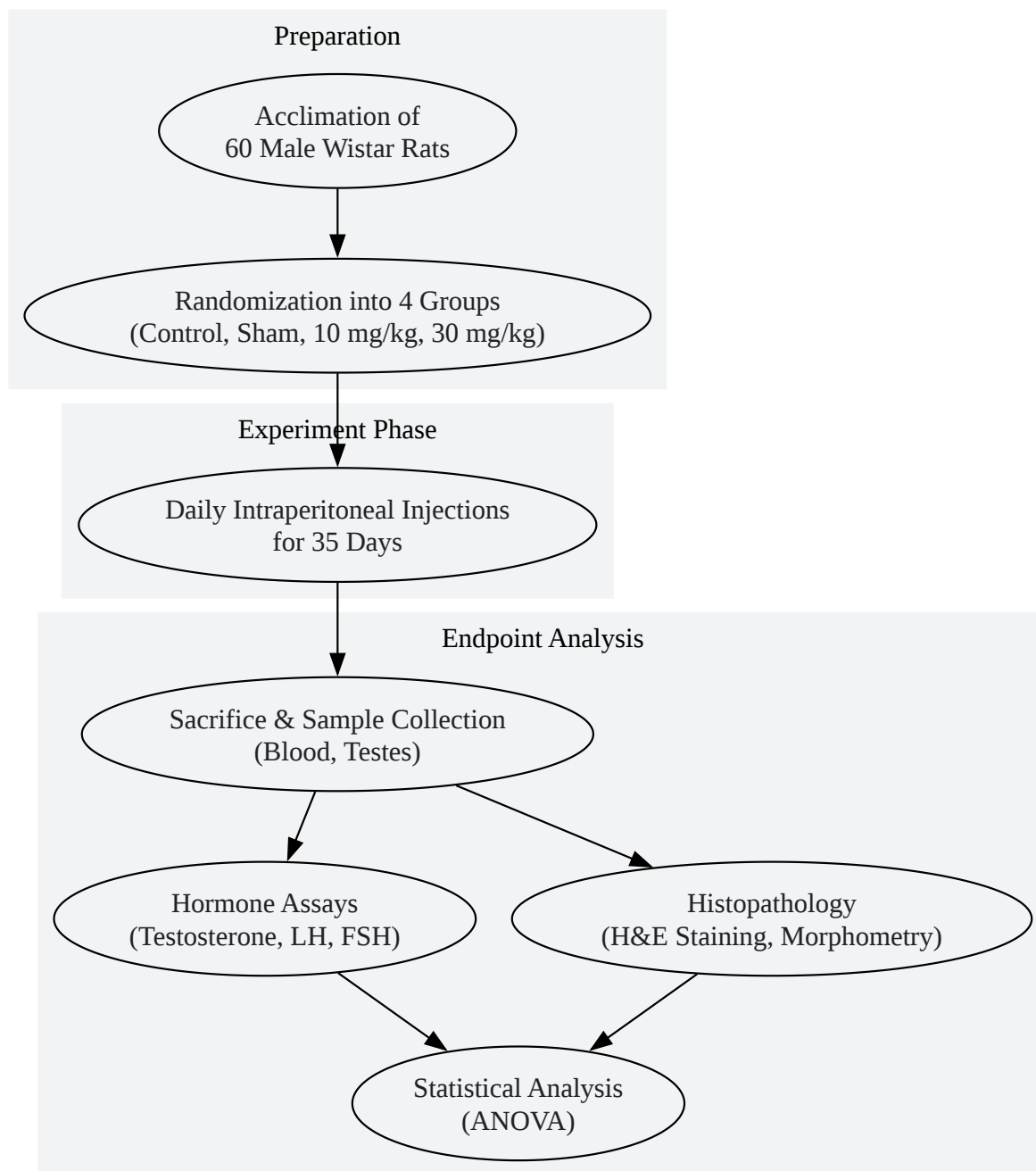
### In Vivo Male Rat Reproductive Toxicity Study

This protocol is based on the methodology described by Fattahi et al. (2012).[4]

- Test System: Adult male Wistar rats (N=60), weighing approximately 200-250g.
- Acclimation: Animals are housed under standard laboratory conditions (12h light/dark cycle, 22 $\pm$ 2°C) for at least one week prior to the experiment, with ad libitum access to standard

chow and water.

- Grouping: Rats are randomly divided into four equal groups (n=15):
  - Control Group: No injection.
  - Sham Group: Intraperitoneal (IP) injection of olive oil (vehicle).
  - Experimental Group 1: IP injection of **Carbaryl** (10 mg/kg body weight) dissolved in olive oil.
  - Experimental Group 2: IP injection of **Carbaryl** (30 mg/kg body weight) dissolved in olive oil.
- Dosing Regimen: Animals receive daily IP injections for a period of 35 days.
- Endpoint Collection: 24 hours after the final dose, animals are anesthetized.
  - Blood Sampling: Blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -20°C for hormone analysis.
  - Tissue Collection: Testes are excised, trimmed of fat, and weighed. One testis is fixed in Bouin's solution for histological processing, and the other can be snap-frozen for biochemical assays.
- Analysis:
  - Hormone Analysis: Serum levels of testosterone, LH, and FSH are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.
  - Histopathology: Fixed testes are embedded in paraffin, sectioned (e.g., at 5 µm), and stained with Hematoxylin and Eosin (H&E). Microscopic examination is performed to measure seminiferous tubule diameter and count various cell types (e.g., Leydig, Sertoli, spermatogonia, spermatids).
- Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A p-value of <0.05 is considered statistically significant.



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**Figure 3.** Experimental workflow for an in vivo male reproductive toxicity study.



## In Vitro Human Granulosa Cell Steroidogenesis Assay

This protocol is based on the methodology used to assess **Carbaryl**'s effect on progesterone synthesis.<sup>[10]</sup>

- **Cell Culture:** Primary human granulosa-lutein cells (hGLCs) are obtained from patients undergoing oocyte retrieval for in vitro fertilization (with informed consent). Cells are purified and cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
- **Experimental Setup:** Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a serum-free medium containing various treatments.
- **Treatment Groups:**
  - **Control:** Medium only.
  - **Carbaryl:** Medium with increasing concentrations of **Carbaryl** (e.g., 0, 1, 5, 25, 125  $\mu\text{mol/L}$ ).
  - **FSH Stimulation:** Medium with a fixed concentration of FSH plus increasing concentrations of **Carbaryl**.
  - **Forskolin Rescue:** Medium with FSH, **Carbaryl**, and a fixed concentration of forskolin.
- **Incubation:** Cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Endpoint Measurement:**
  - **Progesterone Quantification:** The concentration of progesterone in the culture medium is measured using a specific immunoassay (ELISA or RIA).
  - **cAMP Measurement:** Intracellular or extracellular cAMP levels are quantified using a competitive immunoassay kit.
  - **Cell Viability:** A cell viability assay (e.g., MTS or MTT) is performed on the cells to rule out cytotoxicity as a cause for reduced hormone production.

- Statistical Analysis: Results are analyzed using ANOVA to determine dose-dependent effects and compare treatment groups.

## Conclusion and Future Directions

The evidence strongly indicates that **Carbaryl** functions as an endocrine disruptor, exerting significant adverse effects on both the male and female reproductive systems. The primary mechanisms involve the disruption of the HPG axis, inhibition of testicular and ovarian steroidogenesis, and direct cellular toxicity to gonadal tissues. While the primary toxic action of **Carbaryl** remains AChE inhibition, its endocrine-disrupting properties are evident at sub-lethal concentrations and represent a critical consideration for risk assessment.

For researchers and drug development professionals, these findings highlight the importance of screening compounds for endocrine-disrupting activity. Future research should aim to:

- Fully elucidate the molecular targets of **Carbaryl** within the steroidogenic and thyroid signaling pathways.
- Investigate the potential for transgenerational effects resulting from developmental exposure.
- Explore the synergistic effects of **Carbaryl** with other environmental contaminants.
- Develop sensitive biomarkers to assess **Carbaryl**-induced endocrine disruption in human populations.

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